![molecular formula C14H16N2O2S B2810503 Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 333769-64-5](/img/structure/B2810503.png)
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
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Description
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is an organic compound that is composed of two rings, a thiophene and a quinoline, linked together by an ethyl group. This compound has been studied for its potential applications in the fields of medicine, agriculture, and biochemistry. It has been used in the synthesis of various drugs, as a reagent in organic synthesis, and as a potential inhibitor of enzymes.
Scientific Research Applications
- Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- This compound has shown neuroprotective effects in preclinical studies. It may help protect neurons from oxidative stress, inflammation, and excitotoxicity. Researchers are exploring its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate exhibits anti-inflammatory properties. It could be useful in conditions involving excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders .
- Studies have investigated its antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents .
- Due to its unique structure, this compound can act as a fluorescent probe. Researchers have explored its use in bioimaging and cellular studies, taking advantage of its fluorescence properties .
- Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate serves as a valuable intermediate in organic synthesis. Chemists use it to create more complex molecules, including pharmaceuticals and agrochemicals .
Anticancer Activity
Neuroprotective Properties
Anti-Inflammatory Activity
Antimicrobial Applications
Potential as a Fluorescent Probe
Synthetic Applications
For reference:
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properties
IUPAC Name |
ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h7H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWREXAUAJWKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3CCCCC3=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate |
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